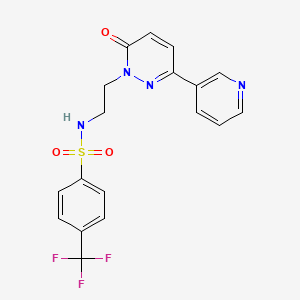
N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H15F3N4O3S and its molecular weight is 424.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound features a pyridazine core with a trifluoromethyl group and a benzenesulfonamide moiety , which may contribute to its biological activity. The structural formula indicates the presence of multiple heteroatoms and functional groups, making it a candidate for various chemical interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H18N4O5S |
| Molecular Weight | 414.4 g/mol |
| CAS Number | 1021062-63-4 |
| Structural Features | Pyridazine, sulfonamide |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The pyridazinone core likely plays a crucial role in binding to the active sites of these biological targets, while the sulfonamide group enhances solubility and bioavailability.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Enzyme Inhibition : Compounds with similar structures have shown promise as inhibitors of various enzymes, particularly those involved in cancer progression and inflammation.
- Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties, potentially through mechanisms involving apoptosis induction in cancer cell lines.
- Neuroprotective Effects : There is emerging evidence that compounds related to this structure may influence neuroprotective pathways, possibly through inhibition of sphingomyelinase enzymes involved in neurodegenerative diseases .
Case Study 1: Inhibition of Sphingomyelinase
A study demonstrated that related compounds effectively inhibited neutral sphingomyelinase (nSMase), an enzyme implicated in neurodegenerative processes. The compound showed significant inhibition in vitro, with promising pharmacokinetic properties that suggest potential for further development as a therapeutic agent for Alzheimer's disease .
Case Study 2: Anticancer Activity
In a series of experiments evaluating the anticancer properties of structurally similar compounds, one analog exhibited an IC50 value of 49.85 µM against A549 lung cancer cells. This suggests that this compound could have comparable or enhanced effects against various cancer cell lines .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyridazine core and sulfonamide group can significantly alter the biological activity of the compound. For instance, variations in the trifluoromethyl substitution can enhance enzyme selectivity and potency.
Eigenschaften
IUPAC Name |
N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O3S/c19-18(20,21)14-3-5-15(6-4-14)29(27,28)23-10-11-25-17(26)8-7-16(24-25)13-2-1-9-22-12-13/h1-9,12,23H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIYRYUTZIMXCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














